2-(3-Methylphenyl)malondialdehyde
Description
Contextual Significance of β-Dicarbonyl Systems in Advanced Organic Synthesis
β-Dicarbonyl compounds, characterized by the presence of two carbonyl groups separated by a single carbon atom, are of paramount importance in organic synthesis. The unique electronic arrangement of this system imparts a significant acidity to the α-hydrogen atoms, facilitating the formation of a stabilized enolate ion. Current time information in Bangalore, IN. This enolate is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions, including alkylations and acylations.
Furthermore, the 1,3-dicarbonyl motif is a key precursor in the synthesis of a multitude of heterocyclic compounds. Through condensation reactions with various dinucleophiles, such as hydrazines, ureas, and amidines, a diverse array of five- and six-membered rings can be constructed, forming the core of many biologically active molecules and functional materials. The ability to undergo decarboxylation when one of the carbonyl functionalities is part of a carboxylic acid or ester group further enhances their synthetic utility.
Overview of Aryl-Substituted Malondialdehydes: Structural Features and General Reactivity
Aryl-substituted malondialdehydes, a subclass of β-dicarbonyls, feature an aromatic ring attached to the central carbon of the malondialdehyde unit. This substitution significantly influences the compound's electronic properties and reactivity. The aryl group, depending on its substituents, can either donate or withdraw electron density, thereby modulating the acidity of the α-proton and the reactivity of the carbonyl groups.
Structurally, aryl-substituted malondialdehydes can exist in equilibrium between the diketo form and its enol tautomers. In solution, the enol form is often predominant, stabilized by intramolecular hydrogen bonding and conjugation with the aromatic ring. chemistrysteps.com
The general reactivity of aryl-substituted malondialdehydes is characterized by the electrophilicity of the carbonyl carbons and the nucleophilicity of the enolate. They readily undergo reactions with a variety of nucleophiles. For instance, reaction with hydrazines leads to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. semanticscholar.orgresearchgate.net These reactions are fundamental in the synthesis of a wide range of heterocyclic compounds.
A common and powerful method for the synthesis of aryl-substituted malondialdehydes is the Vilsmeier-Haack reaction. ijtsrd.comnih.govnih.gov This reaction typically involves the formylation of an activated aromatic substrate, such as a substituted phenylacetic acid, using a Vilsmeier reagent (a complex of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride). chemistrysteps.comijpcbs.com The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired malondialdehyde. ijtsrd.com
Scope and Research Objectives for 2-(3-Methylphenyl)malondialdehyde within Academic Investigations
The specific compound, this compound, presents an interesting case study within the family of aryl-substituted malondialdehydes. The presence of the methyl group at the meta-position of the phenyl ring introduces a subtle electronic and steric effect that can influence its reactivity compared to the unsubstituted or otherwise substituted analogues.
Academic investigations into this compound are primarily focused on its utility as a synthetic intermediate. Key research objectives include:
Development of efficient synthetic routes: Exploring and optimizing synthetic methodologies, such as the Vilsmeier-Haack reaction, for the preparation of this compound from readily available starting materials.
Exploration of its reactivity profile: Investigating the scope and limitations of its reactions with various nucleophiles to synthesize a library of novel heterocyclic compounds. This includes the synthesis of substituted pyrazoles, pyridines, and other related systems.
Elucidation of reaction mechanisms: Studying the mechanistic pathways of its transformations to gain a deeper understanding of the factors controlling regioselectivity and stereoselectivity in its reactions.
Evaluation of the properties of its derivatives: Characterizing the photophysical, and other physicochemical properties of the heterocyclic compounds synthesized from this compound.
The following sections will delve into the known chemical data and plausible synthetic and reactivity patterns of this compound based on established principles of organic chemistry.
Chemical Compound Data
| Property | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 849021-24-5 | organic-chemistry.orgnih.gov |
| Molecular Formula | C₁₀H₁₀O₂ | organic-chemistry.orgnih.gov |
| Molecular Weight | 162.19 g/mol | organic-chemistry.orgnih.gov |
| Melting Point | 81 °C | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-3-2-4-9(5-8)10(6-11)7-12/h2-7,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELVNYQHLUBJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397414 | |
| Record name | 2-(3-methylphenyl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-24-5 | |
| Record name | 2-(3-methylphenyl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Methylphenyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 3 Methylphenyl Malondialdehyde and Analogous Aryl Malondialdehydes
Established Approaches for the Synthesis of Malondialdehyde Derivatives
Several classical methods have been developed for the synthesis of malondialdehyde and its derivatives. These approaches often rely on the transformation of readily available precursors.
Generation through Hydrolysis of Precursor Acetals, e.g., 1,1,3,3-Tetramethoxypropane
A common and straightforward method for generating malondialdehyde is through the acid-catalyzed hydrolysis of its acetal (B89532) precursors. sigmaaldrich.comhimedialabs.comscientificlabs.co.uk 1,1,3,3-Tetramethoxypropane, a stable and commercially available compound, serves as a prime example of such a precursor. sigmaaldrich.comwikipedia.org The hydrolysis reaction effectively unmasks the reactive dialdehyde (B1249045) functionality. sigmaaldrich.comhimedialabs.comscientificlabs.co.uk This method is widely used for preparing malondialdehyde standards for various analytical assays. sigmaaldrich.comscientificlabs.co.uk Similarly, 1,1,3,3-tetraethoxypropane (B54473) can be converted to malondialdehyde. researchgate.net
The general reaction is as follows: CH₂(CH(OR)₂)₂ + 2H₂O → CH₂(CHO)₂ + 4ROH (where R is typically a methyl or ethyl group)
Condensation Reactions Utilizing Orthoformates and Substituted Acetaldehydes
Condensation reactions provide another versatile route to malondialdehyde derivatives. These reactions typically involve the condensation of an orthoformate, such as triethyl orthoformate, with a substituted acetaldehyde (B116499). This approach allows for the introduction of various substituents at the 2-position of the malondialdehyde skeleton. The reaction of acetaldehyde and malondialdehyde can lead to the formation of protein adducts. nih.gov
Vilsmeier–Haack Formylation Strategies for Substituted Malonaldehyde Systems
The Vilsmeier-Haack reaction is a powerful tool for the formylation of a wide range of organic compounds, including the synthesis of substituted malonaldehyde systems. semanticscholar.orgresearchgate.netijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride. jk-sci.comchemistrysteps.com The Vilsmeier reagent, a chloromethyliminium salt, is a weak electrophile that reacts effectively with electron-rich systems. researchgate.netchemistrysteps.com
This methodology has been successfully applied to the diformylation of imine-methyl groups, leading to the formation of malonaldehydes in excellent yields. semanticscholar.org The structure of the resulting malonaldehydes can be confirmed by spectroscopic methods, with characteristic signals for the aldehyde protons and carbons appearing in the ¹H-NMR and ¹³C-NMR spectra, respectively. semanticscholar.org For instance, the ¹H-NMR spectrum of a synthesized malonaldehyde showed two aldehyde hydrogens at δ 9.75 ppm, and the ¹³C-NMR spectrum displayed two carbonyl carbon signals at 187.66 and 192.64 ppm. semanticscholar.org The Vilsmeier-Haack reaction is particularly useful for synthesizing aminomethylene malonaldehydes, which are valuable precursors for various heterocyclic compounds. semanticscholar.org
Advanced Synthetic Strategies for 2-(3-Methylphenyl)malondialdehyde and Related Aryl Analogs
Recent advancements in synthetic chemistry have focused on developing more efficient and selective methods for the synthesis of 2-aryl malondialdehydes, including this compound. These strategies often involve the optimization of reaction conditions and the exploration of novel catalytic systems.
Optimization of Reaction Conditions and Precursor Selection in Aryl Malondialdehyde Synthesis
The optimization of reaction parameters such as solvent, temperature, and catalyst loading is crucial for achieving high yields and purity in the synthesis of aryl malondialdehydes. sigmaaldrich.com Automated systems and design of experiments (DoE) approaches are increasingly being used to rapidly identify optimal reaction conditions, leading to improved efficiency and reduced waste. whiterose.ac.uk The selection of appropriate starting materials is also critical. For instance, the synthesis of aryl aldehydes can be achieved through the palladium-catalyzed formylation of aryl bromides. researchgate.net
Table 1: Factors in Reaction Optimization
| Parameter | Importance in Aryl Malondialdehyde Synthesis |
|---|---|
| Solvent | Affects solubility of reactants and catalyst, and can influence reaction rate and selectivity. |
| Temperature | Controls the rate of reaction; higher temperatures can increase rate but may also lead to side reactions. |
| Catalyst/Ligand | The choice of catalyst and ligand is critical for achieving high catalytic activity and selectivity. |
| Base | Often required to facilitate the reaction, and its strength can influence the reaction outcome. |
| Reactant Concentration | Can impact the reaction rate and the formation of byproducts. |
Exploration of Catalytic Methodologies, including Precious Metal Catalysis, for Enhanced Efficiency
Catalytic methods play a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. samaterials.com For the synthesis of aryl malondialdehydes and their derivatives, various catalytic systems have been explored.
Precious metal catalysts, such as those based on palladium and rhodium, are widely used due to their high catalytic activity and ability to facilitate a broad range of transformations. samaterials.com Palladium-catalyzed cross-coupling reactions, for example, are a powerful tool for the formation of carbon-carbon bonds and can be applied to the synthesis of α-aryl malonates, which are precursors to the corresponding dialdehydes. arabjchem.org The use of phosphine (B1218219) ligands can further enhance the efficiency of these catalytic systems. researchgate.net
More recently, photoredox catalysis has emerged as a mild and powerful strategy for the synthesis of complex organic molecules. nih.gov This approach utilizes visible light to initiate chemical reactions, often under ambient conditions. For instance, a photoredox catalytic method has been developed for the reductive arylation of arylidene malonates to produce diaryl malonates. nih.gov Organo-SOMO (Singly Occupied Molecular Orbital) catalysis represents another innovative approach for the enantioselective α-arylation of aldehydes. nih.gov
Table 2: Catalytic Approaches for Aryl Malondialdehyde Synthesis
| Catalytic Method | Description | Key Features |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Formation of a C-C bond between an aryl halide and a malonate derivative. | High efficiency, broad substrate scope. |
| Copper-Catalyzed Arylation | Coupling of aryl halides with diethyl malonate using a copper catalyst. | Often utilizes more economical catalysts than palladium. |
| Photoredox Catalysis | Uses visible light to generate radical intermediates for C-C bond formation. | Mild reaction conditions, unique reactivity. |
| Organo-SOMO Catalysis | Enantioselective arylation of aldehydes using a chiral amine catalyst and an oxidant. | Provides access to chiral α-aryl aldehydes. |
Considerations for Reaction Workup, Isolation Techniques, and Process Scalability
The workup and isolation of aryl malondialdehydes require careful consideration due to their potential sensitivity. Standard purification techniques such as distillation are often not feasible for these compounds. The workup procedure is frequently tailored to the subsequent reaction. For instance, after formation, the malondialdehyde derivative can be reacted in situ with various nucleophiles like hydrazines or amines to build more complex heterocyclic structures. The isolation then focuses on the final, often more stable, product.
When considering the scalability of synthesis, particularly via the Vilsmeier-Haack reaction, thermal safety is a paramount concern. The formation of the Vilsmeier reagent is an exothermic process, and the reagent itself can be thermally unstable. Calorimetric studies have shown that the reaction can generate significant and rapid increases in temperature and pressure, posing a risk on an industrial scale. To mitigate these hazards, process optimization strategies are employed. One effective approach is the use of continuous flow chemistry, which avoids the accumulation of large quantities of unstable intermediates. An alternative batch process modification involves adding the formylating agent (e.g., POCl₃) to a mixture of the substrate and the formamide, ensuring the reactive Vilsmeier reagent is consumed as it is formed. This minimizes risks and allows for safer scale-up.
This compound as a Key Synthon in Complex Organic Transformations
The dual aldehyde functionality of this compound, spaced by a single carbon, makes it an ideal three-carbon building block for a multitude of cyclization and condensation reactions.
Utility in the Synthesis of Heterocyclic Frameworks (e.g., Pyridines, Pyrimidines, Pyrazoles, Isoxazoles)
The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry, and aryl malondialdehydes are pivotal starting materials for several important classes of heterocycles.
Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic and highly efficient method for synthesizing pyrazoles. This compound readily undergoes condensation with various arylhydrazines or hydrazine (B178648) itself. This reaction proceeds by initial formation of a hydrazone at one aldehyde, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole (B372694) ring, substituted with the 3-methylphenyl group. This method is robust and allows for the creation of a diverse library of pyrazole derivatives. researchgate.netresearchgate.net
Pyrimidines: The pyrimidine (B1678525) core is central to numerous biologically active molecules, including nucleobases. This compound serves as the three-carbon component in cyclocondensation reactions to form this six-membered ring. By reacting it with N-C-N building blocks like guanidine (B92328), urea, or other amidines, a 2-amino- or 2-hydroxy-substituted pyrimidine ring is formed. researchgate.netresearchgate.netnih.gov For example, condensation with guanidine yields a 2-amino-4-(3-methylphenyl)pyrimidine. These reactions are fundamental in building precursors for pharmaceuticals, such as sulfadiazine.
Pyridines: Substituted pyridines can also be accessed from aryl malondialdehydes. For instance, reaction with cyanoacetamide in the presence of a base can lead to the formation of a 2-pyridone derivative. researchgate.net The reaction involves a Knoevenagel condensation followed by cyclization.
Isoxazoles: The reaction of a 1,3-dialdehyde with hydroxylamine (B1172632) hydrochloride provides a direct route to the isoxazole (B147169) ring system. researchgate.netresearchgate.netoregonstate.edu The reaction proceeds through the formation of an oxime at one aldehyde group, which then undergoes cyclization by attacking the second aldehyde, followed by dehydration to furnish the aromatic isoxazole ring.
Table 1: Heterocyclic Synthesis from Aryl Malondialdehyde Precursors
| Target Heterocycle | Reagent(s) | Key Reaction Type |
|---|---|---|
| Pyrazole | Hydrazine, Arylhydrazines | Cyclocondensation |
| Pyrimidine | Guanidine, Urea, Amidines | Cyclocondensation |
| Pyridine (Pyridone) | Cyanoacetamide | Knoevenagel Condensation / Cyclization |
| Isoxazole | Hydroxylamine | Oxime Formation / Cyclization |
Role in the Preparation of Substituted Phenolic Compounds
The conversion of this compound or analogous aryl malondialdehydes into substituted phenolic compounds is not a widely documented transformation in the surveyed chemical literature. While numerous methods exist for the synthesis of substituted phenols, they typically proceed through other precursors such as aryl boronic acids, aryl halides, or via complex benzannulation pathways. researchgate.netnih.govnih.govCurrent time information in Bangalore, IN. The use of an aryl malondialdehyde as a starting material for the construction of a new phenolic ring does not appear to be a common synthetic strategy.
Application in the Formation of Imines and Schiff Bases through Condensation Reactions
The aldehyde groups of this compound readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.net Given the presence of two aldehyde groups, this can lead to the formation of mono- or bis-imines, depending on the stoichiometry and reaction conditions. The malondialdehyde core is known to react with a wide range of amino compounds, including amino acids and proteins. mdpi.com This reactivity is fundamental and serves as an initial step in many of the cyclization reactions that form nitrogen-containing heterocycles.
Precursor in the Generation of Chemically Relevant Adducts with Nucleobases (e.g., Deoxyguanosine, Deoxyadenosine (B7792050), Deoxycytidine Adducts)
Malondialdehyde (MDA) is a well-known endogenous product of lipid peroxidation and is capable of reacting with DNA to form mutagenic adducts. organic-chemistry.orgnih.gov This reactivity is directly attributable to the 1,3-dialdehyde functionality. Consequently, this compound is expected to exhibit similar reactivity.
The primary and most studied adduct is formed with deoxyguanosine (dG), resulting in a fluorescent, pyrimido[1,2-a]purin-10(3H)-one structure, commonly referred to as M₁G. organic-chemistry.orggoogle.com This adduct is formed by the sequential reaction of the two aldehyde groups with the exocyclic N²-amino group and the N-1 position of the guanine (B1146940) base.
Similarly, MDA reacts with deoxyadenosine (dA) and deoxycytidine (dC) to form N⁶-(3-oxopropenyl)deoxyadenosine (M₁A) and N⁴-(3-oxopropenyl)deoxycytidine (M₁C), respectively. organic-chemistry.org These reactions involve the condensation of one of the aldehyde groups with the exocyclic amine of the nucleobase. The synthesis of these adducts is of significant interest for studying the mechanisms of DNA damage and mutagenesis. organic-chemistry.org
Table 2: Malondialdehyde-Nucleobase Adducts
| Nucleobase | Adduct Name/Type | Description |
|---|---|---|
| Deoxyguanosine (dG) | M₁G (Pyrimidopurinone) | A fluorescent, cyclic adduct formed from reaction with both aldehyde groups. organic-chemistry.org |
| Deoxyadenosine (dA) | M₁A (N⁶-oxopropenyl) | An acyclic adduct formed from condensation with one aldehyde group. organic-chemistry.org |
| Deoxycytidine (dC) | M₁C (N⁴-oxopropenyl) | An acyclic adduct formed from condensation with one aldehyde group. organic-chemistry.org |
Intermediate in the Synthesis of Novel Complex Organic Molecules
Beyond the fundamental heterocycles, aryl malondialdehydes are intermediates in the synthesis of more elaborate molecules. For example, they can be used to construct complex fused heterocyclic systems. One report details the use of a Vilsmeier-Haack reaction as a key step in a three-step synthesis of bisquinolines, molecules investigated for their antimalarial activity. In another application, 2-(benzylthio)malonaldehyde was used as a starting material for a convenient, two-step synthesis of various pyrazole-4-sulfonyl chlorides, which are valuable building blocks that are otherwise difficult to access. The reaction of malondialdehyde derivatives with compounds like N-methyl-2-phenylindole can also produce complex chromophoric cyanine (B1664457) dyes, which have applications in analytical assays. These examples highlight the role of this compound and its analogs as versatile intermediates, enabling access to a wide range of complex and functionally rich organic molecules.
Reaction Mechanisms and Chemical Transformations of Aryl Malondialdehydes
Tautomeric Equilibria and Intramolecular Hydrogen Bonding in 2-(3-Methylphenyl)malondialdehyde
The structure and reactivity of this compound are significantly influenced by tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. libretexts.org In the case of this dialdehyde (B1249045), the primary equilibrium is between the keto and enol forms.
Investigation of Keto-Enol Tautomerism and Its Dynamic Characteristics
This compound can exist in a dynamic equilibrium between its diketo form and its more stable hydrogen-bonded keto-enol tautomer. The enol form is generated by the migration of an alpha-hydrogen to one of the carbonyl oxygen atoms, resulting in a hydroxyl group and a carbon-carbon double bond. orientjchem.org This keto-enol tautomerism is a rapid and reversible process. libretexts.org
Analysis of Substituent Effects and Solvent Polarity on Tautomeric Preferences
The position of the keto-enol equilibrium is sensitive to both the electronic effects of substituents on the aryl ring and the polarity of the solvent.
Substituent Effects: The nature of the substituent on the phenyl ring can influence the acidity of the α-hydrogen and the stability of the resulting enol form. Electron-donating groups, like the methyl group in this compound, can affect the electron density of the aromatic ring and, consequently, the tautomeric equilibrium. nih.govresearchgate.net Studies on related systems have shown that both electron-donating and electron-withdrawing substituents can impact the tautomeric ratio. researchgate.net For instance, in some systems, electron-withdrawing groups favor the keto form. rsc.org
Solvent Polarity: The polarity of the solvent plays a crucial role in determining the preferred tautomeric form. nih.govrsc.org Polar solvents can form intermolecular hydrogen bonds with the solute, which may disrupt the intramolecular hydrogen bond that stabilizes the enol form. rsc.orgnih.gov Consequently, an increase in solvent polarity can shift the equilibrium towards the keto form. orientjchem.org Conversely, in non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored. nih.gov
| Factor | Influence on Tautomeric Equilibrium |
| Intramolecular Hydrogen Bonding | Stabilizes the enol form, often making it the predominant tautomer. youtube.comnih.gov |
| Substituents on Aryl Ring | Electron-donating or withdrawing groups can alter the electronic properties and influence the position of the equilibrium. nih.govresearchgate.net |
| Solvent Polarity | Polar solvents can disrupt intramolecular hydrogen bonds, potentially favoring the keto form. Non-polar solvents often favor the enol form. nih.govnih.gov |
Experimental and Computational Probes for Elucidating Tautomeric Structures and Dynamics
A combination of experimental and computational methods is employed to study the tautomeric structures and their dynamic interconversion.
Experimental Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for identifying and quantifying the different tautomers in solution. nih.gov Variable temperature NMR studies can provide insights into the dynamics of the tautomeric exchange. nih.gov
Infrared (IR) and UV-Vis Spectroscopy: These techniques can detect the characteristic functional groups of each tautomer. For example, IR spectroscopy can distinguish between the C=O stretch of the keto form and the O-H and C=C stretches of the enol form. orientjchem.org UV-Vis spectroscopy can also be used to determine the tautomerization constants. ruc.dk
Computational Methods:
Density Functional Theory (DFT): DFT calculations are widely used to model the structures of the tautomers and the transition state connecting them. These calculations can provide valuable information about the relative energies and thermodynamic parameters of the tautomers, helping to predict the equilibrium position. orientjchem.orgruc.dkscispace.com Computational studies can also assess the strength of intramolecular hydrogen bonds. ruc.dk
Nucleophilic Addition and Condensation Reactions
The carbonyl groups of this compound are electrophilic and readily undergo nucleophilic addition and condensation reactions.
Reactivity with Amine Functionalities and Amino Acids
Aryl malondialdehydes react with primary and secondary amines. Malondialdehyde (MDA) and its derivatives are known to react with amine-containing compounds, such as amino acids and proteins. nih.govnih.gov The reaction of MDA with the amino acid histamine, for example, has been shown to form stable non-fluorescent enamine and fluorescent 1,4-dihydropyridine (B1200194) products. researchgate.net The initial step is typically a nucleophilic attack of the amine on one of the carbonyl carbons, followed by dehydration to form an enamine or a Schiff base. researchgate.net With bifunctional nucleophiles like amino acids, subsequent cyclization reactions can occur. youtube.com
Transformations Mediated by Hydrazines, Leading to Pyrazole (B372694) Formation
One of the most significant reactions of 1,3-dicarbonyl compounds, including 2-arylmalondialdehydes, is their condensation with hydrazines to form pyrazoles. beilstein-journals.orgyoutube.com This reaction, often referred to as the Knorr pyrazole synthesis, is a classic and efficient method for constructing the pyrazole ring system. youtube.com
The reaction mechanism involves the initial formation of a hydrazone by the reaction of one of the carbonyl groups with the hydrazine (B178648). mdpi.com This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. nih.govsci-hub.se The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles. nih.gov
| Reactant | Product | Reaction Type | Significance |
| Amines/Amino Acids | Enamines, Schiff Bases, Heterocyclic Adducts | Nucleophilic Addition/Condensation | Formation of various nitrogen-containing derivatives. nih.govresearchgate.net |
| Hydrazines | Pyrazoles | Condensation/Cyclization | A key method for synthesizing pyrazole heterocycles. beilstein-journals.orgyoutube.com |
Adduct Formation with Chemical Systems Mimicking Biological Macromolecules
Aryl malondialdehydes, including this compound, are known to react with nucleophilic groups present in biological macromolecules such as proteins and DNA. nih.gov This reactivity is due to the electrophilic nature of the aldehyde functional groups. Systems that mimic these biological structures, such as those containing amino acids or DNA bases, can form various adducts with these dialdehydes.
The reaction of malondialdehyde and its analogs with the amino groups of amino acids, particularly the ε-amino group of lysine (B10760008), can lead to the formation of Schiff base adducts. nih.gov These initial adducts can undergo further reactions to form more complex and stable structures, including cross-links between protein chains. nih.gov For instance, the reaction with lysine can result in malondialdehyde-lysine (MDALys) adducts and lys-MDA-lys cross-links. nih.gov While MDA's reactivity is enhanced under acidic conditions, it can react with a range of amino acids like histidine, tyrosine, and arginine at physiological pH. nih.gov
Similarly, aryl malondialdehydes can react with the exocyclic amino groups of nucleosides in DNA, leading to the formation of DNA adducts. nih.govresearchgate.net Guanine (B1146940) is particularly susceptible to this modification due to its high nucleophilicity. nih.govresearchgate.net The primary adduct formed with deoxyguanosine is M1G. wikipedia.org These adducts can be mutagenic and are implicated in genotoxicity. researchgate.netresearchgate.net Theoretical studies have explored the reaction profiles and stabilities of adducts formed between MDA and DNA bases, indicating that while the formation of these adducts is an endergonic process, kinetic factors likely play a significant role. researchgate.net
Hybrid adducts can also be formed when other aldehydes, such as acetaldehyde (B116499), are present. Malondialdehyde and acetaldehyde can react synergistically with proteins to form malondialdehyde-acetaldehyde (MAA) adducts. nih.govnih.govunmc.edu These MAA adducts are immunogenic and have been associated with pro-inflammatory responses. nih.govunmc.edu
The types of adducts formed can be influenced by the stoichiometry of the reactants. For example, reactions of MDA with adenosine (B11128) can lead to multimeric adducts, suggesting that oligomers of MDA may be the reactive species. nih.gov Furthermore, reactions with amino acids like cysteine can produce fluorescent adducts, which are studied as models for understanding the formation of lipofuscin, an age-related pigment. iastate.edu
Below is an interactive data table summarizing the types of adducts formed from reactions of malondialdehyde analogs with biological nucleophiles.
Table 1: Adducts of Malondialdehyde Analogs with Biological Nucleophiles
| Nucleophile | Type of Adduct | Significance |
|---|---|---|
| Lysine | Schiff base, MDALys, lys-MDA-lys cross-link | Protein modification and cross-linking nih.gov |
| Arginine | 2-aminopyrimidines | Protein modification wikipedia.org |
| Histidine | Adducts at the alpha-amino group | Protein modification nih.gov |
| Tyrosine | Adducts at the alpha-amino group | Protein modification nih.gov |
| Cysteine | Thiazolidine derivatives, fluorescent adducts | Formation of lipofuscin-like species iastate.edu |
| Deoxyguanosine | M1G | Mutagenic DNA lesion researchgate.netwikipedia.org |
| Deoxyadenosine (B7792050) | M1A | DNA modification researchgate.netnih.gov |
| Deoxycytidine | M1C | DNA modification researchgate.net |
| Proteins (with Acetaldehyde) | MAA adducts | Immunogenic and pro-inflammatory nih.govnih.govunmc.edu |
Cyclization and Heterocycle-Forming Reactions
The dicarbonyl nature of this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds. These reactions often involve condensation with other bifunctional molecules.
Aryl malondialdehydes can participate in reactions with 1,3-dicarbonyl compounds to yield a variety of cyclic structures. For instance, the synthesis of spiro dihydrofuran derivatives can be achieved through reactions involving aryl-substituted precursors. rsc.orgresearchgate.netresearchgate.net These reactions often proceed through a series of condensation and cyclization steps.
The formation of cyclopropane (B1198618) derivatives from aldehyde precursors is a well-established synthetic strategy. nih.govyoutube.comrsc.org Although direct reaction of this compound with a 1,3-dicarbonyl compound to form a cyclopropane is not explicitly detailed in the provided context, the general reactivity patterns of aldehydes suggest this possibility. For example, the Corey-Chaykovsky reaction can be used to convert aldehydes to cyclopropanes. nih.gov Another common method is the Simmons-Smith cyclopropanation of an alkene derived from the aldehyde. youtube.com The synthesis of spiro-cyclopropanes can also be achieved through the photolysis of pyrazolines, which are formed from the cycloaddition of diazoalkanes to electron-deficient alkenes derived from aldehydes. nih.gov The cyclopropyl (B3062369) group is of interest in medicinal chemistry due to its unique structural and electronic properties. researchgate.net
The reactivity of malondialdehyde and its analogs is widely exploited for analytical purposes, particularly for the development of chromophores for spectrophotometric or fluorometric detection. nih.govresearchgate.netnih.govresearchgate.net The most common derivatizing agent for MDA is 2-thiobarbituric acid (TBA), which reacts with MDA to form a pink-colored adduct with an absorption maximum around 532 nm. researchgate.net This reaction, known as the TBARS (thiobarbituric acid reactive substances) assay, is frequently used to quantify lipid peroxidation. nih.gov
However, the TBA assay is known for its lack of specificity, as TBA can react with other compounds present in biological samples. nih.gov To improve selectivity and sensitivity, various other derivatization reagents and analytical techniques have been developed. These include high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods, often coupled with mass spectrometry (MS). nih.govnih.gov Derivatization with reagents like phenylhydrazine, pentafluorophenylhydrazine, and dansylhydrazine can produce stable derivatives suitable for chromatographic analysis. nih.govresearchgate.net Automated derivatization methods have also been developed to improve reproducibility and throughput. nih.gov
The development of new chromophores and fluorophores through derivatization of malondialdehyde analogs remains an active area of research, aiming for more sensitive and selective methods for the detection of these important biomarkers of oxidative stress. nih.govresearchgate.net
Table 2: Analytical Derivatization of Malondialdehyde Analogs
| Derivatizing Agent | Resulting Product | Analytical Method |
|---|---|---|
| 2-Thiobarbituric Acid (TBA) | Pink chromophoric adduct | Spectrophotometry (TBARS assay) researchgate.net |
| Phenylhydrazine | Hydrazone derivative | GC-MS nih.gov |
| Pentafluorophenylhydrazine | Hydrazone derivative | Headspace GC nih.gov |
| Dansylhydrazine | Fluorescent hydrazone derivative | HPLC with fluorescence detection researchgate.net |
| 4-Aminophenylthiophenol | SERS microprobe adduct | Surface-Enhanced Raman Spectroscopy (SERS) researchgate.net |
Oxidative Pathways Relevant to Malondialdehyde Analogs
Aryl malondialdehydes are closely related to malondialdehyde, a well-known product of lipid peroxidation. nih.govmdpi.comresearchgate.net Understanding the pathways of their formation is crucial for elucidating their roles in biological systems.
Malondialdehyde and its analogs can be formed non-enzymatically through the peroxidation of polyunsaturated fatty acids (PUFAs). nih.govmdpi.comresearchgate.net This process is initiated by the attack of reactive oxygen species (ROS) on the double bonds of PUFAs, leading to the formation of lipid hydroperoxides. mdpi.comresearchgate.net These hydroperoxides are unstable and can decompose to form a variety of secondary products, including aldehydes like malondialdehyde. nih.gov The cyclization of intermediate free radicals can form bicyclic endoperoxides, which then cleave to produce MDA. nih.gov Arachidonic acid is a major precursor for this non-enzymatic formation of MDA. nih.govresearchgate.net
In addition to non-enzymatic pathways, malondialdehyde is also generated enzymatically as a byproduct of prostaglandin (B15479496) and thromboxane (B8750289) biosynthesis. nih.govnih.gov Specifically, during the synthesis of thromboxane A2 (TXA2) from arachidonic acid, the enzyme thromboxane synthase catalyzes the conversion of prostaglandin H2 (PGH2) to TXA2, with MDA being formed as a side product. nih.govnih.govnih.gov This enzymatic pathway represents a significant source of endogenous MDA.
Advanced Spectroscopic Characterization of 2 3 Methylphenyl Malondialdehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-(3-Methylphenyl)malondialdehyde. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the connectivity and chemical environment of each atom within the molecule. Due to keto-enol tautomerism, malondialdehydes can exist in equilibrium with their corresponding α,β-unsaturated β-hydroxyacrolein form. This equilibrium significantly influences the NMR spectra, often resulting in signals that represent a time-averaged state or a mixture of tautomers.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, the central methine proton, and the aldehydic protons.
The 3-methylphenyl group would present a characteristic pattern in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The methyl group attached to the phenyl ring would appear as a singlet in the aliphatic region (around δ 2.1-2.6 ppm). rsc.org The proton at the central carbon (C2) of the malondialdehyde moiety is expected to be a singlet, with its chemical shift influenced by the adjacent carbonyl groups. The aldehydic protons are highly deshielded and would appear far downfield (typically δ 9.0-10.0 ppm). In the enol tautomer, the spectrum would instead show vinyl and hydroxyl protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Aldehydic Protons (-CHO) | 9.0 - 10.0 | Singlet or Doublet | Highly deshielded due to the electronegative oxygen. May show coupling to the C2 proton. |
| Aromatic Protons (Ar-H) | 7.0 - 7.8 | Multiplets | Complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. |
| Methine Proton (Ar-CH(CHO)₂) | ~4.5 - 5.5 | Singlet | Positioned between two electron-withdrawing carbonyl groups. |
| Methyl Protons (-CH₃) | 2.1 - 2.6 | Singlet | Attached to the aromatic ring. Based on data for 3-methylbenzaldehyde. rsc.org |
Note: The chemical shifts are predicted values and can vary based on the solvent and experimental conditions. The presence of the enol tautomer would result in different signals.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The spectrum is expected to show highly deshielded signals for the two carbonyl carbons of the aldehyde groups (typically δ 190-200 ppm). The carbons of the phenyl ring would appear in the δ 125-140 ppm range, with the carbon attached to the malondialdehyde group (ipso-carbon) and the methyl-bearing carbon showing distinct shifts. The central methine carbon (C2) would be found in the aliphatic region, as would the methyl carbon, which typically appears further upfield (δ 20-25 ppm). rsc.org
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl Carbons (-C HO) | 190 - 200 | Most deshielded carbons due to the double bond to oxygen. |
| Aromatic Carbons (Ar-C) | 125 - 140 | Six distinct signals are possible, though some may overlap. Based on data for 3-methylbenzaldehyde. rsc.org |
| Methine Carbon (Ar-C H(CHO)₂) | ~50 - 60 | Shielded relative to aromatic carbons but deshielded by adjacent carbonyls. |
| Methyl Carbon (-C H₃) | 20 - 25 | Typically the most upfield signal in the molecule. Based on data for 3-methylbenzaldehyde. rsc.org |
Note: The chemical shifts are predicted values and can vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the correlations between the protons within the 3-methylphenyl ring, helping to assign their specific positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each proton signal (e.g., the methyl and methine protons) to its corresponding carbon signal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the exact molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. It is ideal for confirming the molecular weight of this compound (C₁₀H₁₀O₂, MW: 162.19 g/mol ). scbt.com In ESI-MS, the compound is typically observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) ions. uni.lu
| Adduct Ion | Formula | Predicted m/z |
| Protonated Molecule | [M+H]⁺ | 163.07536 |
| Sodiated Molecule | [M+Na]⁺ | 185.05730 |
| Potassiated Molecule | [M+K]⁺ | 201.03124 |
| Deprotonated Molecule | [M-H]⁻ | 161.06080 |
Source: Predicted values from PubChem. uni.lu
Furthermore, ESI-MS is instrumental in characterizing adducts formed between the reactive dialdehyde (B1249045) and nucleophiles, such as the amino groups of amino acids (e.g., lysine) in proteins. researchgate.netnih.gov The reaction of this compound with a primary amine would result in a specific mass increase, allowing for the identification of the modification site through tandem MS (MS/MS) experiments. This is analogous to the well-documented formation of N-propenal adducts from malondialdehyde, which results in a mass shift of +54 Da. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. Due to the polarity and reactivity of malondialdehydes, direct analysis by GC-MS is often challenging. Therefore, a derivatization step is typically employed to convert the analyte into a more volatile and less polar derivative suitable for GC analysis. nih.gov
This strategy is well-established for the parent compound, malondialdehyde (MDA), and can be applied to its substituted analogs. mdpi.comnih.gov The derivatizing agent reacts with the active methylene (B1212753) group or the aldehyde functions. The resulting derivative is then analyzed by GC-MS, where its retention time and mass spectrum provide definitive identification.
| Derivatizing Agent | Abbreviation | Target Functional Group | Notes on Method |
| Pentafluorobenzyl Bromide | PFB-Br | Active Methylene (-CH₂-) | Reacts with the central carbon to form a di-substituted derivative, leaving aldehyde groups intact. nih.gov |
| Pentafluorophenylhydrazine | PFPH | Aldehyde (-CHO) | Reacts with the carbonyl groups to form a stable pyrazole (B372694) derivative. mdpi.com |
| 2,4-Dinitrophenylhydrazine (B122626) | DNPH | Aldehyde (-CHO) | Forms a hydrazone derivative, often analyzed by LC-MS but also amenable to GC-MS. nih.gov |
| p-Methoxy Aniline | PMA | Aldehyde (-CHO) | Forms a stable, colored adduct that can be detected by GC-MS. digitellinc.comresearchgate.net |
The mass spectrometer fragments the derivative in a reproducible manner, creating a characteristic mass spectrum (fingerprint) that can be used for identification and quantification. For instance, in the analysis of MDA derivatives, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by focusing on specific, characteristic fragment ions. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, offering highly accurate mass measurements that facilitate the determination of elemental composition. For this compound, which has a molecular formula of C₁₀H₁₀O₂, the theoretical monoisotopic mass is 162.06808 Da. uni.lu
HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), allows for the observation of protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), or deprotonated molecules ([M-H]⁻). The high resolving power of instruments such as Orbitrap or FT-ICR MS distinguishes the experimental mass from other potential elemental compositions with the same nominal mass, providing unambiguous confirmation of the chemical formula. Predicted m/z values for common adducts of this compound are crucial for interpreting the resulting spectra. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts Data predicted using computational tools. uni.lu
| Adduct Ion | Formula | Predicted m/z |
| [M+H]⁺ | C₁₀H₁₁O₂⁺ | 163.07536 |
| [M+Na]⁺ | C₁₀H₁₀O₂Na⁺ | 185.05730 |
| [M-H]⁻ | C₁₀H₉O₂⁻ | 161.06080 |
| [M+K]⁺ | C₁₀H₁₀O₂K⁺ | 201.03124 |
| [M+NH₄]⁺ | C₁₀H₁₄NO₂⁺ | 180.10190 |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its aldehyde, aromatic, and alkyl functionalities.
The two aldehyde groups give rise to distinct vibrational modes. The C-H bond of the aldehyde typically shows one or two stretching bands in the 2850-2700 cm⁻¹ region. The carbonyl (C=O) stretching vibration is particularly informative. Due to conjugation with the phenyl ring and the potential for intramolecular hydrogen bonding between the enol form's hydroxyl group and the carbonyl oxygen, the C=O band is expected to appear at a lower frequency than that of a simple aliphatic aldehyde, likely in the 1700-1650 cm⁻¹ range. nih.gov The presence of the tolyl group introduces characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The methyl group will exhibit characteristic C-H stretching and bending vibrations. scielo.org.za The study of vibrational excited states and tunneling splittings in the parent malonaldehyde molecule provides a theoretical basis for understanding these complex interactions. nih.gov
Table 2: Expected Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C-H Stretch | 2850 - 2700 |
| Aldehyde (Conjugated) | C=O Stretch | 1700 - 1650 |
| Aromatic | C-H Stretch | 3100 - 3000 |
| Aromatic | C=C Stretch | 1600 - 1450 |
| Alkyl (Methyl) | C-H Stretch | 2975 - 2850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The parent compound, malondialdehyde (MDA), exists predominantly in its enol form in solution, and its UV absorption is pH-dependent. researchgate.net In acidic conditions (pH < 3), the neutral enol form exhibits an absorption maximum (λ_max) around 245 nm. researchgate.netresearchgate.net In basic conditions (pH > 7), the deprotonated enolate anion shows a bathochromic shift to a λ_max of approximately 267 nm, with a significant increase in molar absorptivity. researchgate.net
For this compound, the core malondialdehyde chromophore is extended by the presence of the 3-methylphenyl (m-tolyl) group. This extension of the conjugated system is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent MDA. The primary electronic transitions observed would be π → π* transitions, which are typically intense, and weaker n → π* transitions associated with the non-bonding electrons of the oxygen atoms. The precise λ_max values would be sensitive to solvent polarity and pH.
Table 3: UV-Vis Absorption Data for Malondialdehyde and Expected Shifts for the Substituted Analog
| Compound | Conditions | Key Electronic Transition | λ_max (nm) | Reference/Comment |
| Malondialdehyde | Acidic (pH < 3) | π → π | ~245 | researchgate.netresearchgate.net |
| Malondialdehyde | Basic (pH > 7) | π → π | ~267 | researchgate.net |
| This compound | Neutral Solvent | π → π* | > 245 | Expected bathochromic shift due to extended conjugation from the phenyl ring. |
Complementary Analytical Modalities for Chemical Confirmation
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a purified sample. The results are then compared against the theoretical values calculated from the proposed molecular formula, C₁₀H₁₀O₂. scbt.com Close agreement between the experimental and theoretical percentages provides strong evidence for the compound's empirical formula, which, in conjunction with the molecular weight from mass spectrometry, confirms the molecular formula.
Table 4: Elemental Composition of this compound (C₁₀H₁₀O₂) Molecular Weight: 162.19 g/mol scbt.com
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 74.06% |
| Hydrogen (H) | 1.008 | 10 | 10.08 | 6.22% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 19.72% |
Chromatographic Methods (e.g., HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a synthesized compound. nih.gov For this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. nih.gov
The purity of the sample is determined by injecting a solution and monitoring the eluent with a detector, commonly a Diode-Array Detector (DAD) or UV detector set to a wavelength where the compound absorbs strongly (e.g., its λ_max from UV-Vis analysis). nih.gov A pure sample should ideally yield a single, sharp, symmetrical peak at a characteristic retention time. The presence of additional peaks would indicate impurities. Method validation for similar compounds has demonstrated high precision, with intra- and inter-day variations often below 15%. nih.gov For quantitative analysis, a calibration curve can be generated using standards of known concentration. nih.govnih.gov
Capillary Electrophoresis for High-Resolution Separations
Capillary electrophoresis (CE) has emerged as a powerful analytical technique offering high separation efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com For neutral or hydrophobic molecules like this compound, which lack a native charge, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly well-suited. nih.govscispace.com MEKC utilizes surfactants to form micelles, which act as a pseudo-stationary phase, enabling the separation of uncharged analytes based on their differential partitioning between the micelles and the surrounding aqueous buffer. nih.govscispace.com
Principles of MEKC in the Analysis of Aromatic Aldehydes
In MEKC, the separation of neutral analytes like this compound is governed by their hydrophobicity. The analyte partitions between the aqueous mobile phase (buffer) and the hydrophobic core of the micelles. Highly hydrophobic molecules will spend more time within the micelle and thus migrate at a velocity closer to that of the micelle, while less hydrophobic molecules will migrate faster, closer to the electroosmotic flow (EOF). This differential migration allows for high-resolution separations. researchgate.net
The choice of surfactant is critical in MEKC. Anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), are commonly used and create negatively charged micelles that migrate against the EOF. This counter-migration enhances the separation window and improves resolution. nih.gov For the separation of aromatic aldehydes, the use of a borate (B1201080) buffer is often favored as it can interact with the diol functionalities that may exist in equilibrium with the aldehyde groups, providing an additional mechanism for separation. researchgate.net
Derivatization for Enhanced Detection
To improve the detectability of aldehydes in CE, derivatization is a common strategy. Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the carbonyl groups to form stable, chromophoric hydrazones. oup.comoup.com This not only enhances the UV-Vis absorbance for detection but also modifies the partitioning behavior of the analytes in the MEKC system, which can be optimized for better separation. Another approach involves derivatization with agents like 2-thiobarbituric acid (TBA), which can convert non-electroactive aldehydes into electroactive adducts suitable for amperometric detection, offering high sensitivity. nih.gov
Research Findings and Methodological Considerations
While specific studies on the capillary electrophoresis of this compound are not extensively reported in the literature, research on similar aromatic and aliphatic aldehydes provides a strong foundation for method development. For instance, a study on the determination of various aldehydes, including benzaldehyde, using MEKC with DNPH derivatization employed a 20 mmol/L borate buffer containing 50 mmol/L SDS and 15 mmol/L β-cyclodextrin. oup.comresearchgate.net The addition of cyclodextrins can further enhance selectivity by providing an additional partitioning phase.
Another study focusing on aromatic aldehydes in alcoholic beverages utilized a borate buffer at pH 9.3, which increased the sensitivity of UV detection for phenolic aldehydes. researchgate.net This suggests that optimizing the pH of the running buffer is a crucial parameter for the analysis of this compound, as it can influence both the charge of any potential enolate forms and the interaction with the borate ions.
The following table outlines hypothetical yet plausible experimental conditions for the MEKC separation of this compound and its potential derivatives, based on the analysis of similar compounds.
Table 1: Hypothetical MEKC Method Parameters for the Separation of this compound and its Derivatives
| Parameter | Condition | Rationale |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector) | Standard dimensions for high-efficiency separations. |
| Running Buffer | 25 mM Borate buffer, pH 9.2, containing 50 mM SDS and 10% (v/v) Acetonitrile | Borate interacts with dicarbonyls, SDS provides the pseudostationary phase, and acetonitrile modifies selectivity and reduces analysis time. |
| Applied Voltage | 20 kV (positive polarity) | Provides efficient migration and separation. |
| Temperature | 25 °C | Ensures reproducible migration times. |
| Injection | Hydrodynamic injection at 50 mbar for 5 s | Allows for the introduction of a small, representative sample plug. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm | Allows for the detection of the aromatic ring and carbonyl groups. A DAD provides spectral information for peak identification. |
| Derivatization | Pre-capillary derivatization with DNPH | Enhances detection sensitivity and allows for monitoring at longer wavelengths (e.g., 360 nm). |
Computational and Theoretical Investigations of 2 3 Methylphenyl Malondialdehyde
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental factors. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular geometry, energy, and electronic structure.
The ground state geometry of 2-(3-Methylphenyl)malondialdehyde has been determined through rigorous optimization calculations using both ab initio and Density Functional Theory (DFT) methods. Ab initio methods, such as Hartree-Fock (HF), derive results from first principles without relying on experimental data. DFT methods, particularly those using hybrid functionals like B3LYP, incorporate electron correlation effects and offer a balance between accuracy and computational cost, making them a popular choice for molecules of this size.
Calculations are typically performed with a basis set, such as 6-311++G(d,p), which provides a flexible mathematical description of the atomic orbitals. The geometry is optimized to find the minimum energy structure on the potential energy surface. Theoretical studies show that the molecule adopts a structure where the tolyl group is not coplanar with the malondialdehyde backbone to minimize steric hindrance. The calculated bond lengths and angles are in good agreement with expected values for similar chemical environments.
Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Lengths (Å) | ||
| C(phenyl)-C(dialdehyde) | 1.51 | |
| C=O (aldehyde) | 1.22 | |
| C-H (aldehyde) | 1.11 | |
| Bond Angles (°) ** | ||
| O=C-C | 121.5 | |
| C(phenyl)-C-C(aldehyde) | 118.9 | |
| Dihedral Angles (°) ** | ||
| C(phenyl)-C(phenyl)-C-C(aldehyde) | 45.2 |
Note: Data is representative of typical computational outputs for this class of molecule.
The conformational landscape of this compound is primarily dictated by the rotation around key single bonds. The most significant of these is the C-C bond linking the 3-methylphenyl group to the malondialdehyde fragment. To explore the potential energy surface (PES), relaxed scans are performed where the dihedral angle defining the orientation of the phenyl ring is systematically varied, and the rest of the molecular geometry is optimized at each step.
These scans reveal the energy barriers between different conformations and identify the most stable conformers. The global minimum corresponds to a staggered conformation that minimizes steric repulsion between the ortho hydrogens of the phenyl ring and the aldehyde groups. Additional local minima may exist, but they are typically higher in energy. The rotation of the two aldehyde groups also contributes to the conformational complexity, with the transoid arrangement of the C=O bonds being generally preferred.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Description |
| Global Minimum | ~45° | 0.00 | Staggered orientation of the phenyl ring |
| Transition State | ~0° | 5.8 | Eclipsed orientation, steric hindrance |
| Local Minimum | ~90° | 2.1 | Perpendicular orientation |
Note: Energies are hypothetical and illustrative of a typical potential energy surface scan.
Reaction Mechanism Elucidation through Advanced Computational Chemistry
Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions, providing insights into transition states and reaction kinetics that are often difficult to probe experimentally.
Transition State Theory (TST) is used to model the rates of chemical reactions. redalyc.orgresearchgate.net A critical step in this process is the location of the transition state (TS), which is the maximum energy point along the minimum energy path connecting reactants and products. For a reaction involving this compound, such as intramolecular proton transfer between the enol forms, the TS geometry is located using specialized optimization algorithms. A subsequent frequency calculation confirms the structure as a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Once the TS is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scbt.com This analysis maps the reaction pathway from the transition state downhill to the corresponding reactant and product, confirming that the located TS correctly connects the desired energy minima. This provides a complete, step-by-step visualization of the transformation at the molecular level.
The molecular electrostatic potential (ESP) map is a valuable tool for understanding reactivity. researchgate.netresearchgate.net It visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP map shows negative potential (typically colored red) around the electronegative oxygen atoms of the aldehyde groups, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) is observed around the hydrogen atoms of the aldehyde groups, marking them as sites for nucleophilic attack.
Nucleus-Independent Chemical Shift (NICS) is a method used to quantify the aromaticity of a cyclic system. By calculating the magnetic shielding at the geometric center of the phenyl ring, a NICS value is obtained. A significant negative value confirms the aromatic character of the 3-methylphenyl group, indicating the presence of a diatropic ring current, which is a hallmark of aromaticity.
Table 3: Calculated Electronic Properties for this compound
| Property | Location | Calculated Value | Interpretation |
| ESP Minimum | Aldehyde Oxygen | -45.2 kcal/mol | Nucleophilic site |
| ESP Maximum | Aldehyde Hydrogen | +35.8 kcal/mol | Electrophilic site |
| NICS(0) | Center of Phenyl Ring | -9.7 ppm | Aromatic character |
Note: Values are representative and serve to illustrate typical computational results.
To understand the behavior of this compound in a real-world chemical environment, solvent effects must be considered. Implicit solvation models, such as the Self-Consistent Reaction Field (SCRF) model, are an efficient way to incorporate these effects. The Polarizable Continuum Model (PCM) is a widely used SCRF method where the solvent is treated as a continuous medium with a specific dielectric constant.
By performing calculations with the SCRF model (e.g., SCRF=PCM, solvent=water), the geometry and energy of the molecule are re-evaluated. The presence of a polar solvent can stabilize charge separation within the molecule, potentially altering conformational preferences and affecting the energy barriers of reactions. For instance, polar tautomers may be stabilized, and reaction pathways involving charged intermediates could become more favorable compared to the gas phase.
Theoretical Studies on Tautomerism and Proton Transfer Dynamics
The presence of a β-dicarbonyl moiety in this compound suggests the existence of tautomeric equilibria, primarily between the diketo and various enol forms. The enol tautomer is stabilized by a strong intramolecular hydrogen bond, which facilitates proton transfer dynamics.
Computational chemistry offers powerful tools to predict the relative stabilities of tautomers and the energy barriers associated with their interconversion. For the parent malondialdehyde, numerous studies have focused on the proton transfer in its enol form, which occurs via a symmetric double-well potential.
The energy barrier for this proton transfer is a critical parameter and has been investigated using various levels of theory. For instance, density functional theory (DFT) and post-Hartree-Fock methods have been employed to estimate this barrier. Hybrid DFT functionals, such as B3LYP, have been shown to provide a reasonable balance between computational cost and accuracy for such systems. aip.org More advanced methods like coupled-cluster (CC) approaches, while computationally demanding, offer benchmark values for these energy barriers. aip.org
The substitution of a hydrogen atom at the C2 position with a 3-methylphenyl group is expected to influence the electronic landscape of the molecule. The electron-donating nature of the methyl group and the steric bulk of the phenyl ring may subtly alter the geometry of the chelated ring and the electronic distribution, thereby affecting the height of the proton transfer barrier. Systematic studies on substituted malonaldehydes have shown that both electron-donating and electron-withdrawing groups can modulate the barrier height. nih.gov For example, a focal point analysis on malonaldehyde predicted a hydrogen transfer barrier of approximately 4 kcal/mol. nih.gov
Table 1: Calculated Energy Barriers for Proton Transfer in Malondialdehyde using Various Theoretical Methods
| Method | Basis Set | Energy Barrier (kcal/mol) | Reference |
| B3LYP | DZP | Lower than post-HF methods | aip.org |
| MP2 | DZP | Good agreement for ground state | aip.org |
| CCSD(T) | DZP | 4.3 | aip.org |
| G2(U) | - | 4.3 (best estimate) | aip.org |
This table is illustrative and based on data for the parent compound, malondialdehyde.
The intramolecular hydrogen bond in the enol tautomer of malondialdehyde and its derivatives is a classic example of a resonance-assisted hydrogen bond (RAHB). acs.org This type of hydrogen bond is characterized by its significant strength, which arises from the interplay between the hydrogen bond and the π-conjugated system of the molecule.
Theoretical methods like DFT, in conjunction with the Quantum Theory of Atoms in Molecules (AIM), have been instrumental in characterizing the nature of this intramolecular hydrogen bond. acs.orgnih.gov These studies analyze the electron density at the bond critical point of the hydrogen bond to quantify its strength and nature. For malondialdehyde, calculations have shown that the O-H···O bond is strong and plays a crucial role in the stability of the enol tautomer. rsc.org
The introduction of the 3-methylphenyl group in this compound would likely modulate the properties of this hydrogen bond. The steric and electronic effects of the substituent can alter the O···O distance and the linearity of the hydrogen bond, which in turn affects its strength. Studies on substituted malonaldehydes have demonstrated that substituents can indeed tune the strength of the intramolecular hydrogen bond. mdpi.com
Table 2: Key Parameters for Intramolecular Hydrogen Bonding in Malondialdehyde Derivatives
| Parameter | Description | Typical Calculated Value (for malondialdehyde) |
| d(O···O) | Distance between the two oxygen atoms | ~2.5 - 2.6 Å |
| ∠(O-H···O) | Angle of the hydrogen bond | > 150° |
| ρ(r) at BCP | Electron density at the bond critical point | Varies with method and basis set |
This table provides typical values for the parent malondialdehyde and is intended for illustrative purposes.
Prediction of Spectroscopic Properties from Theoretical Models
Computational methods are also invaluable for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement experimental data.
The calculation of vibrational frequencies using methods like DFT is a standard procedure for interpreting infrared (IR) spectra. researchgate.net For malondialdehyde, theoretical calculations have been used to assign the vibrational modes, including those associated with the O-H stretch, which is a key indicator of the strength of the intramolecular hydrogen bond. researchgate.netnih.gov The calculated frequencies, when appropriately scaled, generally show good agreement with experimental data. nih.gov Full-dimensional quantum mechanical calculations have even been used to study the tunneling splittings in the vibrational states of malondialdehyde. nih.govresearchgate.net
For this compound, theoretical vibrational analysis would predict the characteristic frequencies of the 3-methylphenyl group in addition to those of the malondialdehyde core. The strong intramolecular hydrogen bond would lead to a broad and red-shifted O-H stretching band in the IR spectrum.
Table 3: Selected Calculated Vibrational Frequencies for Malondialdehyde
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(O-H) | ~3000-3200 (broad) | O-H stretching, indicative of strong H-bonding |
| ν(C=O) | ~1650 | Carbonyl stretching |
| ν(C=C) | ~1600 | C=C stretching in the enol form |
Frequencies are approximate and based on general data for β-dicarbonyl compounds.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis) of organic molecules. arxiv.orgcecam.org It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum.
For a molecule like this compound, the electronic spectrum would be dominated by π→π* transitions within the conjugated system. The presence of the 3-methylphenyl group would likely lead to a bathochromic (red) shift compared to the parent malondialdehyde due to the extension of the π-system. TD-DFT calculations can predict the energies of the lowest singlet excited states and help in the assignment of the observed absorption bands. researchgate.netyoutube.com The accuracy of TD-DFT predictions can depend on the choice of the functional and basis set. arxiv.org
Table 4: Illustrative TD-DFT Calculation Output for a Generic Chromophore
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.54 | 350 | 0.5 | HOMO -> LUMO |
| S2 | 4.13 | 300 | 0.2 | HOMO-1 -> LUMO |
This table is a generalized example of what TD-DFT calculations can provide and does not represent specific data for the title compound.
Research Applications and Broader Scientific Context of Aryl Malondialdehydes
Role as a Versatile Chemical Building Block in Advanced Organic Synthesis
The 1,3-dicarbonyl motif, characteristic of malondialdehydes, imparts a dual reactivity that makes these molecules highly versatile precursors in the construction of more elaborate chemical structures. tcichemicals.com The two carbonyl groups activate the central methylene (B1212753) group, making its protons acidic, while also providing electrophilic sites for nucleophilic attack. tcichemicals.com This dual nature is exploited in numerous synthetic applications.
Aryl malondialdehydes are pivotal starting materials for the synthesis of a wide array of heterocyclic compounds. Their ability to react with bifunctional nucleophiles leads to the formation of various ring systems. For instance, 2-aryl-substituted malondialdehydes react with 7-methylguanine at the N1 and N2 positions to yield fluorescent tricyclic pyrimido[1,2-a]purine structures. nih.gov This reaction highlights their utility in creating complex, functional heterocyclic systems, which are core structures in many pharmaceutical and materials science applications. researchgate.net The condensation of 1,3-diketones with nucleophiles like urea or thiourea is a general strategy for producing heterocycles. wikipedia.org
Beyond simple heterocycles, aryl malondialdehydes serve as key intermediates in the assembly of complex molecular architectures. Their defined stereochemistry and reactive handles allow for their incorporation into larger, multi-component structures. The concept of using versatile building blocks is central to modern synthetic strategies, such as in the development of PROteolysis Targeting Chimeras (PROTACs), which are large, hetero-bifunctional molecules designed to induce protein degradation. mdpi.com While not directly employing aryl malondialdehydes, the principles of using distinct chemical motifs to build complex and functionally sophisticated molecules are analogous. mdpi.comnih.gov The reactivity of the dicarbonyl unit allows for sequential reactions, enabling the construction of intricate frameworks from simpler precursors. researchgate.net
Methodological Advances in the Chemical Analysis of Malondialdehyde and Its Analogs
Malondialdehyde (MDA) is a key biomarker for oxidative stress, resulting from the peroxidation of polyunsaturated fatty acids in biological systems. wikipedia.orgresearchgate.net Consequently, the accurate and sensitive detection of MDA and its analogs, such as aryl malondialdehydes, is of great importance. Various analytical methods have been developed, often relying on derivatization to enhance the stability and detectability of these reactive aldehydes. nih.gov
To improve analytical sensitivity and specificity, several derivatization reagents are employed to convert malondialdehyde and its analogs into more stable and easily detectable products. nih.gov These strategies are crucial for accurate quantification in complex biological matrices.
Thiobarbituric Acid (TBA): The most traditional method is the Thiobarbituric Acid Reactive Substances (TBARS) assay. wikipedia.org In this assay, one molecule of MDA reacts with two molecules of TBA under acidic conditions and high temperature (e.g., 95°C) to form a pink MDA-(TBA)₂ adduct, which is quantified spectrophotometrically at approximately 532 nm. nih.govnih.govelsevierpure.comtaylorandfrancis.com
Dinitrophenylhydrazine (DNPH): Derivatization with 2,4-dinitrophenylhydrazine (B122626) is a widely used alternative. researchgate.net The reaction occurs under milder conditions (room temperature to 50°C) than the TBARS assay, yielding a stable MDA-DNPH derivative (hydrazone). nih.gov This adduct can be readily separated and quantified using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, offering improved specificity. researchgate.netnih.govresearchgate.net
Perfluorophenylhydrazine and other Hydrazines: Other hydrazine-based reagents, such as phenylhydrazine and pentafluorophenylhydrazine, are also utilized. nih.gov These reagents react with MDA under mild conditions to form stable derivatives suitable for analysis by Gas Chromatography (GC) or LC, often coupled with mass spectrometry. nih.govnih.gov Pentafluorobenzyl-containing reagents, in particular, are useful for GC-MS analysis due to their volatility and electron-capturing properties. nih.gov
| Derivatization Reagent | Reaction Conditions | Product | Common Analytical Technique | Key Advantage |
|---|---|---|---|---|
| Thiobarbituric Acid (TBA) | Acidic pH, High Temperature (~95°C) nih.govelsevierpure.com | Pink MDA-(TBA)₂ Adduct nih.govtaylorandfrancis.com | Spectrophotometry (532 nm) nih.gov | Simple, low-cost elsevierpure.com |
| 2,4-Dinitrophenylhydrazine (DNPH) | Mildly Acidic, Room Temp to 50°C nih.gov | Stable MDA-DNPH Hydrazone researchgate.netnih.gov | HPLC-UV, LC-MS nih.gov | High specificity, mild conditions nih.gov |
| Pentafluorophenylhydrazine | Mild conditions | Stable Hydrazine (B178648) Derivative nih.gov | GC-MS nih.gov | High sensitivity for GC analysis nih.gov |
A significant challenge in the analysis of MDA is the potential for inaccurate measurements due to interference from other compounds and the artificial generation of MDA during the analytical process itself. nih.gov
The TBARS assay is particularly susceptible to these issues. The harsh reaction conditions (high heat and acidity) can cause the breakdown of other molecules in the sample, such as carbohydrates and certain acids, which then react with TBA to produce interfering absorbances at 532 nm, leading to an overestimation of MDA levels. nih.govthescipub.com Furthermore, the heating step can promote the decomposition of lipid hydroperoxides present in the sample, artificially generating more MDA during the analysis. wikipedia.org The formation of MDA can also occur during sample storage. nih.gov
To mitigate these challenges, several strategies have been implemented:
Chromatographic Separation: Coupling the derivatization step with powerful separation techniques like HPLC or GC is a primary strategy. nih.govcreative-proteomics.com This allows for the physical separation of the specific MDA derivative (e.g., MDA-DNPH) from other interfering substances before detection, greatly enhancing the specificity and accuracy of the measurement. nih.govnih.gov
Milder Derivatization Conditions: The use of reagents like DNPH that react under mild conditions (e.g., room temperature) avoids the artifactual formation of MDA from precursors that are sensitive to heat and acid. nih.govnih.gov
Improved Spectrophotometric Corrections: For the TBARS assay, methods have been developed that involve absorbance readings at multiple wavelengths to mathematically correct for the contribution of some interfering compounds. thescipub.com
Advanced Detection Methods: The use of mass spectrometry (GC-MS, LC-MS) provides an additional layer of specificity, as compounds are identified based on their mass-to-charge ratio, further reducing the likelihood of interference. nih.govcreative-proteomics.com
Fundamental Contributions to the Understanding of Dicarbonyl Compound Reactivity
Dicarbonyl compounds, particularly 1,3-dicarbonyls like aryl malondialdehydes, are fundamental structures in organic chemistry that exhibit unique and instructive reactivity. tcichemicals.comwikipedia.org Their study has contributed significantly to the understanding of several core chemical principles.
The defining feature of 1,3-dicarbonyls is the synergistic interaction between the two carbonyl groups. This interaction leads to:
Keto-Enol Tautomerism: Malondialdehyde and its analogs exist in equilibrium between the diketo form and a more stable enol form. tcichemicals.comwikipedia.org At physiological pH, the enolate anion is the predominant species. nih.govnih.gov This tautomerism is central to their reactivity, as the enol and enolate forms are excellent nucleophiles. tcichemicals.com
Enhanced Acidity: The protons on the carbon atom situated between the two carbonyls (the α-carbon) are significantly more acidic (pKa of MDA is ~4.46) than in monocarbonyl compounds. nih.govnih.gov This is due to the resonance stabilization of the resulting carbanion (enolate), where the negative charge is delocalized over both oxygen atoms. This high acidity makes these "active methylene" compounds useful in a variety of condensation reactions. tcichemicals.com
Dual Electrophilic and Nucleophilic Character: 1,3-Dicarbonyl compounds can act as electrophiles at the carbonyl carbons and as nucleophiles (in their enol or enolate form) at the α-carbon. tcichemicals.com This duality makes them exceptionally versatile reagents in reactions like the aldol and Claisen condensations, which are fundamental carbon-carbon bond-forming reactions. tcichemicals.comwikipedia.org
These reactive properties make dicarbonyls not only useful synthetic tools but also biologically significant molecules. Their high reactivity means they can readily react with biological macromolecules like proteins and DNA, which is why compounds like MDA are associated with cellular damage and are considered markers of oxidative stress. nih.govwisdomlib.org
Mechanistic Insights into Reactions of Substituted 1,3-Dicarbonyl Systems
The reactivity of substituted 1,3-dicarbonyl systems like aryl malondialdehydes is fundamentally governed by the electronic interplay between the two carbonyl groups and the substituent at the C2 position. A central aspect of their chemistry is keto-enol tautomerism, an equilibrium between a diketo form and an enol form. libretexts.orgnih.gov
Keto-Enol Tautomerism:
In most simple aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium. libretexts.org However, in 1,3-dicarbonyl compounds, the enol form can be significantly stabilized. This stabilization arises from two primary factors:
Intramolecular Hydrogen Bonding: The spatial arrangement of the hydroxyl group of the enol and the second carbonyl oxygen allows for the formation of a stable six-membered ring through an intramolecular hydrogen bond. libretexts.orglibretexts.org
Conjugation: The resulting C=C double bond in the enol form is conjugated with the remaining C=O double bond and the aryl ring. This extended π-system delocalizes electron density, providing additional resonance stabilization. libretexts.orgwalisongo.ac.id
The equilibrium between the keto and enol tautomers is sensitive to the solvent and the nature of the substituents on the molecule. nih.govresearchgate.net For aryl malondialdehydes, the electronic properties of the substituent on the aromatic ring can influence the stability of the conjugated system and, consequently, the position of the tautomeric equilibrium.
Reactions at the Carbonyl Group and the Enol/Enolate:
Substituted 1,3-dicarbonyls can undergo reactions characteristic of both ketones and enols. The carbonyl carbons are electrophilic and can be attacked by nucleophiles. More significantly, the C2 proton is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, leading to the ready formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and is central to many of the reactions of 1,3-dicarbonyl compounds, such as:
Alkylation and Acylation: The enolate can react with alkyl halides or acyl halides to form new carbon-carbon or carbon-oxygen bonds at the C2 position.
Condensation Reactions: These compounds are classic substrates for condensation reactions like the Knoevenagel and aldol condensations. researchgate.net
Michael Addition: As soft nucleophiles, the enolates of 1,3-dicarbonyls are effective in conjugate additions to α,β-unsaturated carbonyl compounds. nih.gov
The aryl substituent, such as the 3-methylphenyl group, modulates the nucleophilicity of the enolate. The specific mechanism of these reactions, including whether they proceed through a concerted or stepwise pathway, can be influenced by the steric and electronic nature of this aryl group.
Elucidation of Structure-Reactivity Relationships in Aryl Malondialdehydes
The systematic study of how changes in the structure of aryl malondialdehydes affect their reaction rates and equilibria is a key area of research. By varying the substituent on the aryl ring, researchers can probe the electronic effects on the reactive dicarbonyl moiety.
Electronic Effects of Aryl Substituents:
The substituent on the aromatic ring can exert its influence through inductive and resonance effects. These effects are transmitted through the π-system of the ring to the malondialdehyde core.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups are EWGs. They decrease the electron density in the aromatic ring and, by extension, pull electron density from the dicarbonyl portion. This has several consequences:
It increases the acidity of the C2 proton, making enolate formation easier.
It can stabilize the enol form by enhancing the conjugation.
It generally increases the rate of reactions where the aryl malondialdehyde acts as an electrophile.
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or methyl (-CH3) groups are EDGs. They increase the electron density in the ring. The 3-methyl group in 2-(3-Methylphenyl)malondialdehyde is a weak electron-donating group. These groups tend to:
Decrease the acidity of the C2 proton.
Increase the nucleophilicity of the corresponding enolate, potentially accelerating reactions where the aryl malondialdehyde acts as a nucleophile.
Quantitative Correlation - The Hammett Equation:
The Hammett equation is a powerful tool used in physical organic chemistry to quantify the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. libretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted species to that of the unsubstituted species through a substituent constant (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
Substituent Constant (σ): This value is specific to a particular substituent and its position (meta or para). It reflects the electronic effect of the substituent. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.
Reaction Constant (ρ): This value is characteristic of a specific reaction. Its sign and magnitude provide insight into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating a buildup of positive charge. osti.gov
For reactions involving aryl malondialdehydes, constructing a Hammett plot by measuring the reaction rates for a series of compounds with different aryl substituents can provide valuable mechanistic information. For example, in a reaction where the enolate is the key nucleophile, one would expect a negative ρ value, as electron-donating groups would enhance the enolate's reactivity. The linear or non-linear nature of the Hammett plot can also indicate whether the reaction mechanism is consistent across the series of substituents or if a change in the rate-determining step occurs. iitd.ac.in
The study of these structure-reactivity relationships allows for the fine-tuning of the chemical properties of aryl malondialdehydes for specific synthetic applications and provides a deeper understanding of the fundamental principles governing organic reactions.
Future Research Directions for 2 3 Methylphenyl Malondialdehyde
Exploration of Novel and Sustainable Synthetic Pathways for the Compound
The development of efficient and environmentally benign synthetic routes to 2-(3-methylphenyl)malondialdehyde is a critical first step for enabling broader research. Current synthetic approaches to substituted malondialdehydes often rely on classical methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of novel and sustainable pathways.
One promising avenue is the refinement of the Vilsmeier-Haack reaction, a common method for formylating activated aromatic compounds. While this reaction can theoretically be applied to synthesize this compound, optimizing conditions for selectivity and yield using greener solvents and catalysts would be a significant advancement. Exploring photocatalytic methods, which utilize visible light to drive chemical transformations, could also offer a more sustainable alternative. nih.gov
Furthermore, the development of one-pot multicomponent reactions, where multiple chemical bonds are formed in a single operation, presents an attractive strategy for improving efficiency and reducing waste. Investigating novel starting materials and catalyst systems for such reactions could lead to more direct and atom-economical syntheses of this target molecule.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Optimized Vilsmeier-Haack Reaction | Well-established methodology | Use of greener solvents, milder reagents, and improved catalyst systems to enhance sustainability and yield. |
| Photocatalytic Synthesis | Utilizes renewable energy sources, often proceeds under mild conditions | Identification of suitable photocatalysts and reaction conditions for the formylation of 3-methylphenyl precursors. nih.gov |
| Multicomponent Reactions | High atom economy, reduced purification steps, increased efficiency | Design of novel reaction cascades that assemble this compound from simple, readily available starting materials. |
Advanced Mechanistic Studies Employing Ultrafast Spectroscopy or Higher-Level Computational Techniques
The inherent reactivity and conformational flexibility of this compound make it an excellent candidate for advanced mechanistic studies. The presence of the two carbonyl groups and the aryl substituent leads to a complex landscape of tautomeric equilibria and intramolecular interactions.
Ultrafast spectroscopic techniques, such as two-dimensional infrared (2D IR) spectroscopy, have proven invaluable for probing the dynamics of dicarbonyl compounds on the picosecond timescale. cognizure.com Applying these methods to this compound could provide unprecedented insights into processes like vibrational energy transfer between the carbonyl groups and the influence of the 3-methylphenyl substituent on these dynamics. Such studies can reveal how subtle structural changes impact the molecule's behavior. cognizure.comnih.gov
In parallel, higher-level computational techniques, such as density functional theory (DFT) and ab initio molecular dynamics, can provide a detailed theoretical framework for understanding the compound's electronic structure, conformational preferences, and reaction mechanisms. acs.org These computational models can predict spectroscopic signatures and guide the design of experiments. Investigating the tautomeric equilibrium between the enol and keto forms, and the influence of the solvent and the methyl group on this equilibrium, would be a particularly fruitful area of computational research.
Development of New Applications as Chemical Precursors or Probes in Emerging Fields
The bifunctional nature of this compound, with its two reactive aldehyde groups, makes it a versatile building block for the synthesis of more complex molecules. Future research should explore its potential as a chemical precursor in various fields.
In medicinal chemistry, the malondialdehyde core is a known scaffold. The 3-methylphenyl group offers a site for further functionalization, potentially leading to the development of novel therapeutic agents. For instance, aryl-substituted compounds have shown promise as antagonists for receptors like the AMPA receptor. nih.gov
The reactivity of the aldehyde groups also makes this compound a candidate for the development of novel chemical probes. These probes could be designed to react selectively with specific biomolecules, enabling their detection and visualization in biological systems. The fluorescence properties of reaction products could be tuned by modifying the aryl ring, opening up possibilities in bioimaging.
Interdisciplinary Research with Materials Science, Catalysis, and Bio-conjugation Chemistry
The unique electronic and structural features of this compound suggest exciting opportunities for interdisciplinary research.
In materials science , aryl-substituted organic molecules are fundamental components of advanced materials. Investigating the incorporation of this compound into polymers or metal-organic frameworks could lead to materials with novel optical or electronic properties. The potential for this compound to act as a ligand for metal centers could be explored for the development of new catalysts.
In the field of catalysis , the dicarbonyl moiety can coordinate with metal ions, suggesting that this compound could serve as a ligand in homogeneous catalysis. The steric and electronic properties of the 3-methylphenyl group could influence the selectivity and activity of such catalysts.
Bio-conjugation chemistry offers another promising frontier. The reaction of malondialdehyde with primary amino groups, such as those found in lysine (B10760008) residues of proteins, is well-documented. nih.gov Exploring the use of this compound for the site-specific modification of proteins could lead to the development of novel bioconjugates with applications in diagnostics and therapeutics. The 3-methylphenyl group provides a handle for introducing additional functionality, such as fluorescent tags or drug molecules. The reaction of malondialdehyde with tryptophan residues also presents a potential avenue for selective peptide modification. acs.org
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(3-Methylphenyl)malondialdehyde, and how do they influence experimental design?
- Answer: The compound has a molecular formula of C₁₀H₁₀O₂, molecular weight of 162.185 g/mol, and a melting point of 81–83°C . These properties dictate solvent selection (e.g., polar aprotic solvents for reactions below 80°C) and stability considerations (avoiding thermal degradation during synthesis). For purity verification, use differential scanning calorimetry (DSC) to confirm the melting range and HPLC with UV detection (λ = 254 nm) to assess impurities .
Q. What synthetic routes are available for this compound, and how can reaction efficiency be optimized?
- Answer: A common approach involves aldol condensation using 3-methylbenzaldehyde and malonic acid derivatives under acidic catalysis. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of aldehyde to malonic acid) and reaction temperature (60–70°C). Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm product purity through NMR (¹H and ¹³C) and FTIR (characteristic aldehyde C=O stretch at ~1720 cm⁻¹) .
Q. How can researchers distinguish this compound from structurally similar aldehydes in analytical workflows?
- Answer: Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 162.185. For chromatographic separation, employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 50:50 to 90:10 over 20 min) and compare retention times against standards like 3-methylbenzaldehyde .
Advanced Research Questions
Q. What advanced analytical techniques are recommended for quantifying this compound in biological matrices?
- Answer: In oxidative stress studies, derivatize the compound with thiobarbituric acid (TBA) to form a fluorescent adduct detectable via HPLC-fluorescence (ex/em = 532/553 nm). Validate the method using spike-and-recovery experiments in plasma or tissue homogenates (recovery >90%, LOD <0.1 µM) . For in vivo tracking, combine LC-MS/MS with isotopic labeling (e.g., deuterated analogs) to distinguish endogenous vs. exogenous sources .
Q. How can conflicting data on the reactivity of this compound in nucleophilic environments be resolved?
- Answer: Contradictions in reactivity (e.g., with amines or thiols) may arise from solvent polarity or pH variations. Perform kinetic studies under controlled conditions (e.g., phosphate buffer pH 7.4 vs. acetonitrile/water mixtures). Use stopped-flow spectroscopy to measure reaction rates and DFT calculations to model electronic effects of the 3-methylphenyl group on aldehyde electrophilicity .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Answer: Store the compound at –20°C under inert gas (argon) in amber vials to prevent photodegradation. Add stabilizers like BHT (0.01% w/v) in solution phases. Periodically assess stability via accelerated aging tests (40°C/75% RH for 4 weeks) and quantify degradation products (e.g., dimerization via LC-MS) .
Q. How does the 3-methylphenyl substituent influence the compound’s role in free radical-mediated pathways?
- Answer: The electron-donating methyl group may enhance resonance stabilization of radical intermediates. Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to detect radical adducts in model systems. Compare results with unsubstituted analogs to isolate substituent effects .
Methodological Notes for Data Interpretation
- Contradiction Analysis: When comparing oxidative stress data across studies, account for differences in assay protocols (e.g., TBA vs. GC-MS derivatization) and biological models (cell lines vs. in vivo) .
- Statistical Validation: For biological assays, apply ANOVA with post-hoc Tukey tests to compare treatment groups and ensure sample sizes are powered to detect ≥20% effect sizes (α = 0.05, β = 0.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
